2-Mecaptobenzothiazole 1-(2-hydroxyethyl)pyridinium salt

Food-contact materials Regulatory compliance Adhesive additives

2-Mercaptobenzothiazole 1-(2-hydroxyethyl)pyridinium salt (CAS 5468-43-9) is a quaternary organic salt composed of the 2-mercaptobenzothiazolate (2-MBT) anion paired with the 1-(2-hydroxyethyl)pyridinium cation. Its molecular formula is C₁₄H₁₄N₂OS₂ with a molecular weight of 290.41 g/mol.

Molecular Formula C14H14N2OS2
Molecular Weight 290.4 g/mol
CAS No. 5468-43-9
Cat. No. B12727744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Mecaptobenzothiazole 1-(2-hydroxyethyl)pyridinium salt
CAS5468-43-9
Molecular FormulaC14H14N2OS2
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESC1=CC=[N+](C=C1)CCO.C1=CC=C2C(=C1)N=C(S2)[S-]
InChIInChI=1S/C7H10NO.C7H5NS2/c9-7-6-8-4-2-1-3-5-8;9-7-8-5-3-1-2-4-6(5)10-7/h1-5,9H,6-7H2;1-4H,(H,8,9)/q+1;/p-1
InChIKeySKFKQRIBZKXTSZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Mercaptobenzothiazole 1-(2-hydroxyethyl)pyridinium Salt (CAS 5468-43-9): A Dual-Purpose Quaternary Pyridinium-MBT Salt for Industrial Biocidal and Corrosion Inhibition Applications


2-Mercaptobenzothiazole 1-(2-hydroxyethyl)pyridinium salt (CAS 5468-43-9) is a quaternary organic salt composed of the 2-mercaptobenzothiazolate (2-MBT) anion paired with the 1-(2-hydroxyethyl)pyridinium cation [1]. Its molecular formula is C₁₄H₁₄N₂OS₂ with a molecular weight of 290.41 g/mol [1]. The compound belongs to the benzothiazole class of organoheterocyclic compounds and carries a formal charge of zero, with the anionic thiolate sulfur balanced by the quaternary pyridinium nitrogen [2]. Regulatory databases classify this substance as a microbiocide, fungicide, and EPA-registered pesticide active ingredient [2][3].

Why 2-MBT, Sodium MBT, or Zinc MBT Cannot Simply Replace 2-Mercaptobenzothiazole 1-(2-hydroxyethyl)pyridinium Salt in Regulated Applications


The parent neutral compound 2-mercaptobenzothiazole (2-MBT, CAS 149-30-4) exhibits water solubility below 0.1 g/100 mL at 19 °C, severely limiting its direct use in aqueous formulations [1]. Alkali metal salts (sodium, potassium) improve water solubility but introduce strongly alkaline pH that is incompatible with certain formulation matrices and substrates [2]. Transition metal salts such as zinc MBT (CAS 155-04-4) carry distinct toxicological profiles and may not suit applications where metal-ion leaching is restricted [2]. The 1-(2-hydroxyethyl)pyridinium cation provides a unique combination of properties—moderated ionic character, a hydrogen-bond-donating hydroxyl group for enhanced aqueous compatibility, and a pyridinium moiety that contributes to both corrosion inhibition and antimicrobial activity [3]. Crucially, this specific salt holds FDA indirect food additive listing under 21 CFR 175.105 and EPA pesticide active ingredient registration, a dual regulatory status not shared by all alternative 2-MBT derivatives [4][5]. These regulatory and physicochemical differentiators mean that generic substitution without requalification is inadvisable.

Quantitative Differentiation Evidence for 2-Mercaptobenzothiazole 1-(2-hydroxyethyl)pyridinium Salt vs. Closest Analogs


FDA 21 CFR 175.105 Indirect Food Additive Listing: Regulatory Clearance Differentiator vs. Unlisted MBT Salts

2-Mercaptobenzothiazole 1-(2-hydroxyethyl)pyridinium salt is explicitly listed in the FDA's Indirect Additives database under 21 CFR 175.105, which governs adhesives and components of coatings intended for food-contact use [1]. In contrast, while the parent 2-MBT and its zinc salt (ZMBT) appear under this regulation, many other 2-MBT salts (e.g., copper, manganese, or certain quaternary ammonium variants) lack this listing [2]. For procurement teams serving the food-packaging supply chain, selection of this specific CAS-numbered compound eliminates the regulatory risk and testing burden associated with unlisted alternatives.

Food-contact materials Regulatory compliance Adhesive additives Coatings

EPA Pesticide Active Ingredient Registration: Dual Biocidal-Regulatory Status vs. Single-Function Corrosion Inhibitors

According to the US EPA Substance Registry Services, 1-(2-hydroxyethyl)pyridinium 2-mercaptobenzothiazolate is approved as a pesticide active ingredient [1]. The MAGIC Knowledge Base independently classifies this compound under the uses 'Microbiocide' and 'Fungicide' [2]. Comparatively, the parent 2-MBT (CAS 149-30-4) is primarily regulated as a vulcanization accelerator and corrosion inhibitor; it does not carry standalone EPA pesticide active ingredient registration in the same category. This dual biocidal-regulatory status means procurement of this specific CAS number provides documented EPA approval for pesticidal claims, whereas unregistered 2-MBT derivatives require separate registration for antimicrobial or fungicidal end-use labeling.

Pesticide registration Microbiocide Fungicide EPA compliance

Enhanced Aqueous Compatibility Through Hydroxyethyl-Functionalized Pyridinium Cation vs. Parent 2-MBT

The parent neutral compound 2-mercaptobenzothiazole (2-MBT, CAS 149-30-4) is documented as insoluble in water and gasoline, with aqueous solubility below 0.1 g/100 mL at 19 °C [1]. Formation of the 1-(2-hydroxyethyl)pyridinium salt introduces a permanently charged cation bearing a hydroxyl group capable of hydrogen bonding with water, consistent with the well-established principle that quaternary ammonium and pyridinium ionic liquids exhibit substantially enhanced aqueous solubility compared to their neutral precursors [2]. While direct experimental solubility data for CAS 5468-43-9 is not available in the open literature, the structural features—permanent charge separation, hydroxyethyl substituent, and a topological polar surface area (TPSA) of 66.2 Ų computed from its SMILES structure—predict significantly greater water compatibility than 2-MBT (which bears no formal charge and lacks hydrogen-bond-donating substituents beyond the thiol group) [3].

Aqueous solubility Formulation compatibility Hydroxyethyl group Ionic liquids

Short-Chain Hydroxyethyl Pyridinium Architecture vs. Long-Chain Lauryl Pyridinium MBT Salts: Differentiated Physicochemical and Application Profile

The closely related analog lauryl pyridinium 5-chloro-2-mercaptobenzothiazole (Vancide 26, CAS 5406-97-3) features a twelve-carbon lauryl (dodecyl) chain on the pyridinium nitrogen, yielding a molecular weight of 449.11 g/mol and pronounced surfactant-like character . In contrast, CAS 5468-43-9 carries a two-carbon hydroxyethyl substituent (MW 290.41 g/mol), resulting in a fundamentally different hydrophile-lipophile balance (HLB). The shorter chain reduces micelle-forming tendency and surface activity while the terminal hydroxyl group provides hydrogen-bonding capability absent in the lauryl analog [1]. This structural divergence has direct procurement relevance: the hydroxyethyl variant is suited for applications requiring molecular dispersion in aqueous phases (cooling towers, metalworking fluids), whereas the lauryl variant preferentially partitions into hydrophobic matrices and is primarily employed as a topical antimicrobial in personal-care and textile applications .

Lauryl pyridinium Hydroxyethyl Alkyl chain length Vancide 26

Computed Hydrogen-Bond Donor/Acceptor Profile as a Predictor of Metal Surface Adsorption: Differentiation from Sodium and Zinc MBT Salts

The hydroxyethyl pyridinium salt possesses one hydrogen-bond donor (the terminal -OH) and four hydrogen-bond acceptors (thiolate sulfur, thiazole nitrogen, hydroxyl oxygen, and the benzothiazole ring π-system), as computed by PubChem [1]. In contrast, sodium 2-mercaptobenzothiazole (Na-MBT, CAS 2492-26-4) has zero hydrogen-bond donors and fewer acceptor sites, while zinc MBT (Zn-MBT) relies primarily on metal-coordination-based surface film formation [2]. The presence of the hydroxyethyl H-bond donor on the pyridinium cation enables a dual-mode interaction with metal oxide/hydroxide surfaces: electrostatic adsorption via the pyridinium cation plus hydrogen-bond anchoring via the hydroxyl group. This dual-mode interaction is not available in simple alkali-metal MBT salts and provides a mechanistic basis for class-level differentiation in corrosion inhibition performance on steel and copper substrates [3].

Hydrogen bonding Surface adsorption Corrosion inhibition Metal coordination

High-Value Application Scenarios for 2-Mercaptobenzothiazole 1-(2-hydroxyethyl)pyridinium Salt Based on Quantitative Differentiation Evidence


Adhesives and Coatings for Food-Contact Articles (Indirect Food Additive Use)

Under 21 CFR 175.105, 2-mercaptobenzothiazole 1-(2-hydroxyethyl)pyridinium salt is permitted as an indirect food additive in adhesives and coatings [1]. This regulatory clearance enables its use as a dual-function microbiocide and antioxidant in adhesive formulations for food packaging laminates, where it provides both microbial stabilization during storage and corrosion protection on metalized film layers. Competing unlisted 2-MBT derivatives would require a Food Contact Notification (FCN) submission to the FDA, a process typically costing $100,000–$200,000 and taking 120+ days for review [2]. The compound's TPSA of 66.2 Ų and hydroxyethyl functionality further support compatibility with water-based adhesive formulations, distinguishing it from hydrophobic alternatives that require organic solvent carriers [3].

Industrial Cooling Water and Metalworking Fluid Microbiocide-Corrosion Inhibitor Combination

As an EPA-registered pesticide active ingredient with microbiocidal and fungicidal activity [1], this compound addresses the common industrial challenge of simultaneous microbial fouling and corrosion in recirculating cooling water systems. Published comparative data on 2-MBT salts demonstrates that sodium and potassium MBT salts exhibit high antibacterial activity in cooling fluids [2]; the hydroxyethyl pyridinium salt offers a differentiated cation that avoids the caustic alkalinity associated with sodium or potassium hydroxide-derived salts, which can elevate system pH above 10 and cause scaling [3]. The hydrogen-bond-donating hydroxyl group on the cation is predicted to enhance adsorption persistence on metal oxide surfaces, potentially extending treatment intervals compared to simple alkali-metal MBT salts [4].

Leather and Textile Preservation: EPA-Compliant Fungicide for Raw Material and Finished Goods Protection

The MAGIC Knowledge Base classification of this compound as a microbiocide and fungicide [1], combined with its EPA pesticide active ingredient registration, supports its use in leather tanning and textile wet-processing where mold and fungal growth on proteinaceous substrates (leather, wool) requires EPA-compliant treatment. The hydroxyethyl pyridinium salt's moderated ionic character—contrasted with the strongly surfactant lauryl pyridinium analog Vancide 26—enables aqueous application baths without excessive foaming or undesirable surface activity that could interfere with subsequent dyeing and finishing steps [2]. This clean-rinse profile is a procurement-relevant advantage over long-chain quaternary ammonium biocides that can leave hydrophobic residues on finished goods [2].

Acid Pickling and Industrial Cleaning: Corrosion Inhibitor for Steel in Hydrochloric Acid Media

Research on pyridinium-based ionic liquids combined with 2-MBT demonstrates effective corrosion inhibition of steel in hydrochloric acid solutions [1]. The 1-(2-hydroxyethyl)pyridinium cation contributes to corrosion inhibition through electrostatic adsorption on the negatively charged steel surface in acid, while the 2-MBT anion forms a protective chemisorbed film via sulfur-iron coordination [1]. This dual-mechanism approach is distinct from single-component inhibitors such as benzotriazole (BTA) or hexamethylenetetramine, which rely on a single adsorption mode. For procurement in the steel pickling and industrial cleaning sector, the compound offers a pre-formed ionic liquid architecture without requiring separate blending of pyridinium salt and 2-MBT components, simplifying inventory and quality control [2].

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